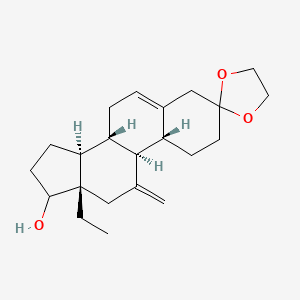
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is a synthetic steroidal compound. . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal involves multiple steps. One of the key intermediates in its synthesis is 13-ethyl-gon-4-en-3,17-dione. This intermediate can be hydroxylated at the 15α position using Penicillium raistrickii-mediated biotransformation . The final step involves the formation of the cyclic 1,2-ethanediyl acetal.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis typically involves standard organic chemistry techniques, including protection and deprotection of functional groups, oxidation, and acetal formation.
Análisis De Reacciones Químicas
Types of Reactions
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methylene and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is used in studies related to hormone activity and receptor binding.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of certain pharmaceuticals and as a research reagent.
Mecanismo De Acción
The mechanism of action of 13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Desogestrel: A progestogen with low androgenic potency.
13-ethyl-gon-4-en-3,17-dione: An intermediate in the synthesis of the compound.
Uniqueness
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is unique due to its specific structure, which includes the cyclic 1,2-ethanediyl acetal moiety. This structural feature distinguishes it from other similar steroidal compounds and contributes to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S)-13-ethyl-11-methylidenespiro[1,2,4,7,8,9,10,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C22H32O3/c1-3-21-12-14(2)20-16-8-9-22(24-10-11-25-22)13-15(16)4-5-17(20)18(21)6-7-19(21)23/h4,16-20,23H,2-3,5-13H2,1H3/t16-,17-,18-,19?,20+,21-/m0/s1 |
Clave InChI |
QUCNIXWUPWLEOT-YVZVBKOOSA-N |
SMILES isomérico |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CCC2O)OCCO5 |
SMILES canónico |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2O)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile](/img/structure/B15293305.png)

![methyl (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15293314.png)
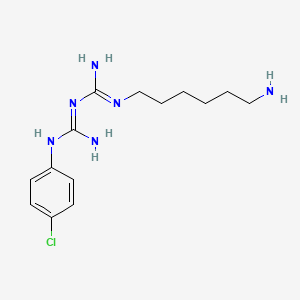
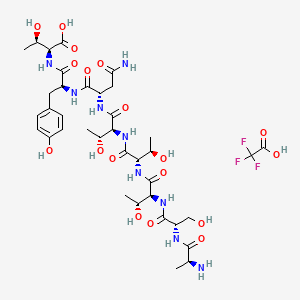
![Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)

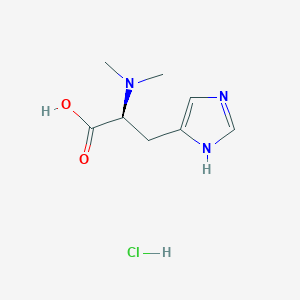
![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
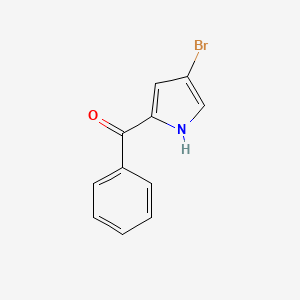
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
